Dihydromorin
Overview
Description
2-(2, 4-Dihydroxyphenyl)-3, 5, 7-trihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one, also known as 3572'4'-pentahydroxydihydroflavonol, belongs to the class of organic compounds known as flavanonols. Flavanonols are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively. 2-(2, 4-Dihydroxyphenyl)-3, 5, 7-trihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Scientific Research Applications
Immunomodulatory and Antibacterial Properties
Dihydromorin has demonstrated significant immunosuppressive effects on human phagocytes and antibacterial activity, particularly against Streptococcus pyogenes. This compound, isolated from Artocarpus heterophyllus heartwoods, shows potential as an anti-inflammatory and antibacterial agent. It inhibits the chemotactic activity of polymorphonuclear neutrophils, reactive oxygen species production, and myeloperoxidase activity. These findings suggest the possibility of developing this compound as a therapeutic agent for inflammatory and bacterial infections (Septama, Jantan, Panichayupakaranant, Aluwi, & Rahmi, 2020).
Applications in Melanogenesis Inhibition
Research on oxyresveratrol and trans-dihydromorin, derived from the twigs of Cudrania tricuspidata, has shown effective hypopigmenting properties against melanogenesis. These compounds have shown to be effective in inhibiting melanin synthesis in various cell lines and skin models. Trans-dihydromorin, in particular, demonstrates promising results as a depigmenting agent in normal skin cells, potentially useful in treating hyperpigmentation disorders (Hu, Zheng, Zhang, Chen, & Wang, 2015).
Potential in Hydrogen Storage and Generation
Although not directly related to this compound, there are advancements in hydrogen storage and generation research relevant to the broader context of dihydrogen interactions. The development of nanoparticle-based systems for ammonia borane dehydrogenation and electrochemical generation of dihydrogen from weak acids are some key areas. These studies are significant in the context of sustainable energy and environmental research (Mboyi, Poinsot, Roger, Fajerwerg, Kahn, & Hierso, 2021); (Felton, Vannucci, Chen, Lockett, Okumura, Petro, Zakai, Evans, Glass, & Lichtenberger, 2007).
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOFDHUQPJCJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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